molecular formula C16H24ClNO2 B14326654 4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride CAS No. 101255-82-7

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride

Katalognummer: B14326654
CAS-Nummer: 101255-82-7
Molekulargewicht: 297.82 g/mol
InChI-Schlüssel: QTVNDHWYBVBYJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride is a chemical compound with the molecular formula C16H24ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride typically involves the reaction of 1-ethyl-4-phenylpiperidine with propionic acid under acidic conditions to form the propionate ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Piperidinol, 1-ethyl-4-phenyl-, propionate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propionate ester and hydrochloride salt forms enhance its solubility and stability, making it suitable for various applications .

Eigenschaften

CAS-Nummer

101255-82-7

Molekularformel

C16H24ClNO2

Molekulargewicht

297.82 g/mol

IUPAC-Name

(1-ethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-3-15(18)19-16(14-8-6-5-7-9-14)10-12-17(4-2)13-11-16;/h5-9H,3-4,10-13H2,1-2H3;1H

InChI-Schlüssel

QTVNDHWYBVBYJX-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC1(CCN(CC1)CC)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.